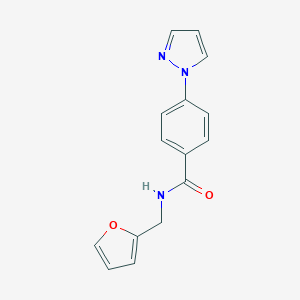
4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide, also known as BHBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHBS is a sulfonamide derivative that has been synthesized through different methods and has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions.
Mécanisme D'action
4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. It binds to the active site of these enzymes, preventing the conversion of carbon dioxide to bicarbonate ion. This inhibition can lead to a decrease in the growth and proliferation of cancer cells, making 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide a potential anti-cancer agent.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide can have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide has several advantages as a chemical compound for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. However, 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide has some limitations, such as its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide research. One direction is the development of 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide-based fluorescent probes for imaging protein conformational changes in living cells. Another direction is the synthesis of 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide derivatives with improved solubility and efficacy as anti-cancer agents. Additionally, 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide could be used as a starting point for the development of novel carbonic anhydrase inhibitors for the treatment of various diseases.
In conclusion, 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in various scientific research fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored. 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide has shown promising results as a potential anti-cancer agent and could be used as a starting point for the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide can be synthesized through various methods, including the reaction of 4-bromoaniline with benzenesulfonyl chloride in the presence of a base, or by the reaction of 4-bromoaniline with 4-hydroxybenzenesulfonyl chloride in the presence of a base. These methods have been optimized to achieve high yields and purity of 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide has been studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe to detect protein conformational changes, as well as a ligand for metal ions in analytical chemistry. 4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide has also been studied for its potential use in cancer treatment due to its inhibitory effects on certain enzymes.
Propriétés
Nom du produit |
4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H10BrNO3S |
Poids moléculaire |
328.18 g/mol |
Nom IUPAC |
4-bromo-N-(4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10BrNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |
Clé InChI |
YSILONFCVSXASD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)O |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)